methyl 4-(2-chlorophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

Description

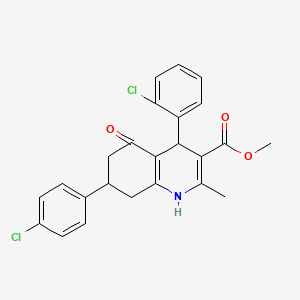

This compound is a tetrahydroquinoline derivative featuring a 2-chlorophenyl group at position 4, a 4-chlorophenyl group at position 7, a methyl group at position 2, and a methyl ester at position 3 (CAS: 5709-92-2) . The quinoline core is partially hydrogenated (positions 4,6,7,8), and the ketone at position 5 contributes to its structural rigidity.

Properties

IUPAC Name |

methyl 4-(2-chlorophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21Cl2NO3/c1-13-21(24(29)30-2)22(17-5-3-4-6-18(17)26)23-19(27-13)11-15(12-20(23)28)14-7-9-16(25)10-8-14/h3-10,15,22,27H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICAULMNTWUNIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70386464 | |

| Record name | methyl 4-(2-chlorophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5709-92-2 | |

| Record name | methyl 4-(2-chlorophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-chlorophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 4-chlorobenzylamine, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like ethanol or methanol. The temperature and pH conditions are carefully controlled to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-chlorophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles replace the chlorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Anticancer Properties

Research has indicated that quinoline derivatives exhibit anticancer activity. Methyl 4-(2-chlorophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has been studied for its ability to inhibit the proliferation of cancer cells. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

Studies have demonstrated that quinoline derivatives possess antimicrobial properties. This compound has shown effectiveness against several bacterial strains, suggesting its potential utility in developing new antibiotics . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This could lead to applications in treating conditions such as arthritis and other inflammatory diseases .

Drug Discovery

This compound is included in various screening libraries used for drug discovery. Its unique structure allows researchers to explore its interactions with biological targets and optimize its pharmacological properties .

Mechanistic Studies

The compound serves as a valuable tool in mechanistic studies aimed at understanding the biochemical pathways involved in cancer and microbial resistance. By elucidating the mechanisms by which this compound exerts its effects, researchers can identify potential biomarkers for therapeutic efficacy .

Building Block for Synthesis

This quinoline derivative acts as a versatile building block in organic synthesis. Its functional groups can be modified to create new derivatives with enhanced biological activity or improved pharmacokinetic properties . The ability to synthesize analogs allows chemists to explore structure-activity relationships systematically.

Applications in Material Science

Recent studies have suggested that quinoline derivatives can be utilized in material science for developing organic semiconductors and photovoltaic materials due to their electronic properties . This expands the potential applications of this compound beyond biological contexts.

Data Tables

Mechanism of Action

The mechanism of action of methyl 4-(2-chlorophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs are compared below based on substituents, physicochemical properties, and synthesis methods.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects: Chlorine vs. Methoxy Groups: Chlorine enhances lipophilicity (e.g., target compound vs. cyclohexyl analog in ), whereas methoxy groups (e.g., 3,4-dimethoxyphenyl in ) promote hydrogen bonding, influencing solubility and crystal packing . Functional Groups at R3: Methyl esters (target) offer moderate stability, while ethyl esters () may resist hydrolysis better.

Synthesis Methods :

- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura in ) is a common approach for introducing aryl groups. The target compound likely employs similar protocols with 2-chlorophenylboronic acid and 4-chlorophenyl precursors.

Crystallography and Software :

- Structural characterization of analogs (e.g., ) uses software like SHELX and ORTEP , which analyze anisotropic displacement ellipsoids and hydrogen-bonding networks .

Thermal Properties :

- While the target compound’s melting point is unreported, analog 4k in melts at 223–225°C, suggesting that chloro-substituted derivatives exhibit high thermal stability due to strong intermolecular interactions.

Research Findings and Implications

- Biological Relevance: Chlorinated quinolines are frequently studied for antimicrobial activity. The dual chloro-substitution in the target compound may enhance interactions with hydrophobic enzyme pockets.

- Synthetic Challenges : Steric hindrance from bulky substituents (e.g., cyclohexyl ester in ) complicates coupling reactions, necessitating optimized catalysts (e.g., PCy3 in ).

- Crystallographic Insights : Hydrogen-bonding patterns in methoxy- or hydroxy-substituted analogs () form supramolecular architectures, which could guide co-crystal engineering for improved bioavailability .

Biological Activity

Methyl 4-(2-chlorophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a compound belonging to the quinoline family, which has garnered attention due to its potential biological activities. This article reviews its biological properties, focusing on its antitumor effects, antimicrobial activity, and mechanisms of action.

Chemical Structure and Properties

The compound has a complex structure characterized by a quinoline core with multiple substituents that may influence its biological activity. The molecular formula is , and it features both chlorophenyl and methyl groups that contribute to its pharmacological profile.

Antitumor Activity

Recent studies have highlighted the antitumor potential of quinoline derivatives, including the compound .

Case Studies

-

In Vitro Studies : A study assessed the cytotoxic effects of various quinoline derivatives on human cancer cell lines such as A549 (lung cancer) and HT29 (colorectal cancer). The compound demonstrated significant inhibition of cell proliferation with IC50 values ranging from 1.53 mM to 2.36 mM, outperforming standard chemotherapeutic agents like cisplatin in some cases .

Compound Cell Line IC50 (mM) Methyl 4-(2-chlorophenyl)... A549 1.53 Methyl 4-(2-chlorophenyl)... HT29 1.38 Cisplatin A549 2.50 - Mechanisms of Action : The antitumor activity is believed to be mediated through apoptosis induction and cell cycle arrest mechanisms. Specifically, treatment with the compound led to increased expression of pro-apoptotic proteins such as Bax and p53 while downregulating anti-apoptotic proteins like Bcl2 .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Quinoline derivatives are known for their broad-spectrum activity against various pathogens.

Research Findings

A study indicated that similar quinoline compounds exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungi . This suggests that this compound may also possess comparable antimicrobial properties.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological aspects of this compound is crucial for its development as a therapeutic agent.

Absorption and Distribution

The lipophilicity due to the chlorophenyl groups may enhance absorption through biological membranes. However, detailed studies on bioavailability and distribution are required to confirm these properties.

Toxicity Studies

Preliminary toxicity studies suggest that while the compound exhibits potent biological activity, its safety profile needs thorough evaluation through in vivo studies before clinical application can be considered .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing methyl 4-(2-chlorophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate?

- Answer : The compound can be synthesized via multi-component Hantzsch-like cyclocondensation reactions. A typical protocol involves reacting substituted β-ketoesters, aldehydes, and ammonium acetate in ethanol under reflux. For example, ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate (a structural analog) was synthesized using ethyl acetoacetate, 4-chlorobenzaldehyde, and dimedone in ethanol at 80°C for 6 hours . Modifications include using microwave-assisted synthesis to reduce reaction time or substituting methanol for ethanol to optimize esterification .

Q. What spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?

- Answer :

- NMR : H and C NMR confirm substituent positions and stereochemistry. For example, the quinoline ring protons resonate at δ 6.5–8.5 ppm, while the methyl ester group appears at δ 3.7–3.9 ppm .

- XRD : Single-crystal X-ray diffraction (e.g., monoclinic system, space group , Å, Å, Å, ) provides bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds between NH and carbonyl groups) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular mass (e.g., [M+H] at ) .

Q. How should researchers handle and store this compound to ensure stability?

- Answer : Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis of the ester group. Avoid exposure to moisture, direct sunlight, or high temperatures (>40°C). Use fume hoods during handling to minimize inhalation risks, and wear nitrile gloves and safety goggles .

Advanced Research Questions

Q. How can the cyclocondensation step be optimized to improve yield and purity?

- Answer :

- Catalysts : Use Lewis acids like ZnCl or FeCl (1–5 mol%) to accelerate imine formation and cyclization .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce regioselectivity. Ethanol/water mixtures (4:1 v/v) balance yield (75–85%) and purity .

- Temperature : Microwave-assisted heating (100–120°C, 20–30 min) reduces side products compared to conventional reflux .

Q. How do substituent positions (2-chloro vs. 4-chlorophenyl) influence physicochemical properties?

- Answer :

- Solubility : The 4-chlorophenyl group increases hydrophobicity (log ~3.2) compared to the 2-chloro analog (log ~2.8) due to reduced steric hindrance .

- Crystal Packing : 4-Chlorophenyl derivatives exhibit tighter packing (density = 1.250 Mg/m) via Cl···π interactions, while 2-chloro analogs show weaker van der Waals forces .

- Reactivity : The 4-position enhances electron-withdrawing effects, stabilizing intermediates during nucleophilic substitution .

Q. How can computational methods like DFT complement experimental data in elucidating electronic properties?

- Answer :

- Electrostatic Potential Maps : DFT calculations (e.g., B3LYP/6-311++G(d,p)) identify nucleophilic (carbonyl oxygen) and electrophilic (quinoline nitrogen) sites .

- HOMO-LUMO Gaps : Predict optical properties (e.g., ~320 nm in UV-Vis) and charge-transfer interactions with biological targets .

- Reaction Pathways : Transition-state analysis optimizes synthetic routes (e.g., activation energy for cyclocondensation = 45–50 kJ/mol) .

Q. What strategies resolve contradictions in reported biological activity data for tetrahydroquinoline derivatives?

- Answer :

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 4-chlorophenyl enhances antibacterial activity, while methoxy groups reduce cytotoxicity) .

- Assay Variability : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth vs. LB media) to minimize discrepancies in IC values .

- Metabolite Interference : Use LC-MS to identify degradation products (e.g., hydrolyzed esters) that may skew activity results .

Methodological Notes

- Crystallographic Data : For accurate XRD analysis, collect data at 291 K using MoKα radiation ( Å) and refine with SHELXL .

- Synthetic Reproducibility : Validate reaction conditions using control experiments (e.g., absence of aldehydes yields no product) .

- Safety Protocols : Equip labs with eye-wash stations and emergency showers, as per GHS guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.